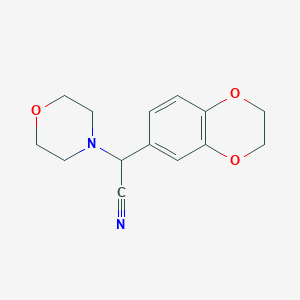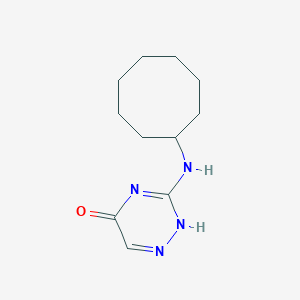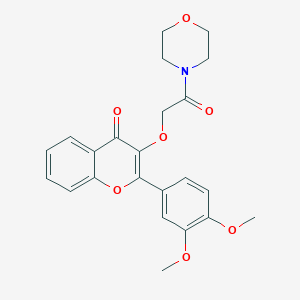![molecular formula C17H22N2O7S2 B254059 Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B254059.png)
Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate, also known as E64d, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of cysteine proteases, which are enzymes that play important roles in various biological processes, including protein degradation, antigen processing, and apoptosis. E64d has been shown to have a wide range of applications in the fields of biochemistry, cell biology, and pharmacology.
Mechanism of Action
Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate exerts its inhibitory effect on cysteine proteases by irreversibly binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrate, leading to the accumulation of partially degraded proteins and peptides. Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate has been shown to be highly selective for cysteine proteases, with minimal effects on other classes of proteases.
Biochemical and Physiological Effects
Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate has been shown to have a wide range of biochemical and physiological effects, depending on the specific cysteine protease that is targeted. Inhibition of cathepsins has been shown to lead to decreased antigen processing and presentation, increased apoptosis, and decreased cancer cell invasion and metastasis. Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate in lab experiments is its high selectivity for cysteine proteases. This allows researchers to specifically target these enzymes without affecting other classes of proteases. Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate is also a potent inhibitor, with low nanomolar IC50 values for many cysteine proteases. However, one limitation of Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate is its irreversible binding to the active site of the enzyme, which makes it difficult to study the kinetics of enzyme inhibition.
Future Directions
There are several future directions for the use of Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate in scientific research. One area of interest is the development of more selective inhibitors of specific cysteine proteases, which could have therapeutic applications in cancer and neurodegenerative diseases. Another area of interest is the use of Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate in combination with other inhibitors or chemotherapeutic agents, which could lead to synergistic effects in cancer treatment. Finally, the development of new methods for studying the kinetics of enzyme inhibition by Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate could provide valuable insights into the mechanisms of cysteine protease activity and inhibition.
Synthesis Methods
The synthesis of Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate involves several steps, including the reaction of 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenylsulfonyl chloride with piperidinecarboxylic acid, followed by esterification with ethanol. The final product is obtained after purification by column chromatography. The synthesis of Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
Scientific Research Applications
Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate has been used extensively in scientific research to study the role of cysteine proteases in various biological processes. It has been shown to be a potent inhibitor of cathepsins, which are cysteine proteases that play important roles in antigen processing, apoptosis, and cancer progression. Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate has also been used to study the role of cysteine proteases in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
Product Name |
Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate |
|---|---|
Molecular Formula |
C17H22N2O7S2 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
ethyl 1-[4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C17H22N2O7S2/c1-2-26-17(21)13-7-10-18(11-8-13)28(24,25)15-5-3-14(4-6-15)19-16(20)9-12-27(19,22)23/h3-6,13H,2,7-12H2,1H3 |
InChI Key |
DZHVXOLUYHJKJP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B253976.png)
![N-benzyl-4-{[benzyl(methyl)amino]methyl}-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B253977.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-N-cyclohexyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B253978.png)
![2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonyl-N-phenylacetamide](/img/structure/B253979.png)


![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-3-methylbutanamide](/img/structure/B253985.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]pyrrolidine](/img/structure/B253987.png)



![N-cyclohexyl-2-[(5-oxo-6-phenyl-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B253996.png)

![2-(2-furyl)-3-[2-oxo-2-(2-thienyl)ethoxy]-4H-chromen-4-one](/img/structure/B253998.png)